

Synthesis protocol for BOC-D-Phenylglycinol from D-phenylglycinol

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Compound of Interest

Compound Name: **BOC-D-Phenylglycinol**

Cat. No.: **B105088**

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Application Notes: Synthesis of BOC-D-Phenylglycinol

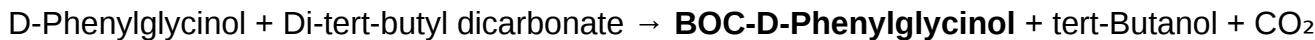
Introduction

BOC-D-Phenylglycinol, also known as (R)-(-)-2-(Boc-amino)-2-phenylethanol, is a critical chiral building block extensively used in the synthesis of pharmaceuticals and fine chemicals. [1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, makes it an essential intermediate in asymmetric synthesis and solid-phase peptide synthesis (SPPS). [1] The Boc protecting group is favored due to its stability under various conditions and the mild acidic conditions required for its removal. [2][3]

This document provides a detailed protocol for the synthesis of **BOC-D-Phenylglycinol** via the N-protection of D-Phenylglycinol using di-tert-butyl dicarbonate (Boc anhydride). The procedure is based on established methodologies for the Boc protection of amines. [3][4]

Reaction Scheme

The synthesis involves the reaction of the primary amine of D-Phenylglycinol with di-tert-butyl dicarbonate in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.



Quantitative Data and Physicochemical Properties

The following table summarizes the properties of the key reactant and the final product, along with typical reaction parameters.

Parameter	D-Phenylglycinol (Starting Material)	Di-tert-butyl dicarbonate (Reagent)	BOC-D- Phenylglycinol (Product)
IUPAC Name	(R)-2-amino-2-phenylethanol	Di-tert-butyl dicarbonate	tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[5]
Synonyms	D-(-)- α -Phenylglycinol	Boc Anhydride, Boc ₂ O	Boc-D-Phg-ol, (R)-2-(Boc-amino)-2-phenylethanol[1][5]
CAS Number	56613-80-0	24424-99-5[2]	102089-74-7[1]
Molecular Formula	C ₈ H ₁₁ NO	C ₁₀ H ₁₈ O ₅ [2]	C ₁₃ H ₁₉ NO ₃ [1][5]
Molecular Weight	137.18 g/mol	218.25 g/mol [2]	237.30 g/mol [1][5]
Typical Equivalents	1.0	1.05 - 1.2	-
Appearance	Solid	Colorless solid or liquid[2]	White to off-white crystalline powder[1][5]
Melting Point (°C)	75 - 78	22 - 24[2]	131 - 139[1][5]
Purity (Typical)	≥ 98%	≥ 97%	≥ 99% (HPLC)[1][5]
Optical Rotation	[α] ²⁰ /D ~ -30° (c=1, MeOH)	N/A	[α] ²⁰ /D -39° to -40° (c=1, CHCl ₃)[1]
Typical Yield	-	-	85 - 95%

Experimental Protocol

This protocol details the synthesis of **BOC-D-Phenylglycinol** from D-Phenylglycinol on a 10 mmol scale.

Materials and Reagents:

- D-Phenylglycinol (1.37 g, 10 mmol)
- Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 eq)
- Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 eq)
- Tetrahydrofuran (THF), 40 mL
- Deionized Water, 20 mL
- Ethyl Acetate (EtOAc), ~100 mL
- Brine (saturated NaCl solution), 30 mL
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Hexane

Equipment:

- 250 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- TLC plates (Silica gel 60 F₂₅₄)

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve D-Phenylglycinol (1.37 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in a mixture of 40 mL of THF and 20 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.
- **Reagent Addition:** In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of THF. Add this solution dropwise to the stirred D-Phenylglycinol solution over 15-20 minutes at room temperature.
- **Reaction:** Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1 v/v). The disappearance of the D-Phenylglycinol spot indicates reaction completion.
- **Solvent Removal:** Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
- **Washing:** Combine the organic layers and wash them sequentially with 30 mL of 1M HCl, 30 mL of deionized water, and 30 mL of brine.
- **Drying and Filtration:** Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
- **Concentration:** Remove the solvent from the filtrate under reduced pressure to yield a crude white solid or a viscous oil.
- **Crystallization:** Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.^[5]
- **Isolation and Drying:** Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis protocol.

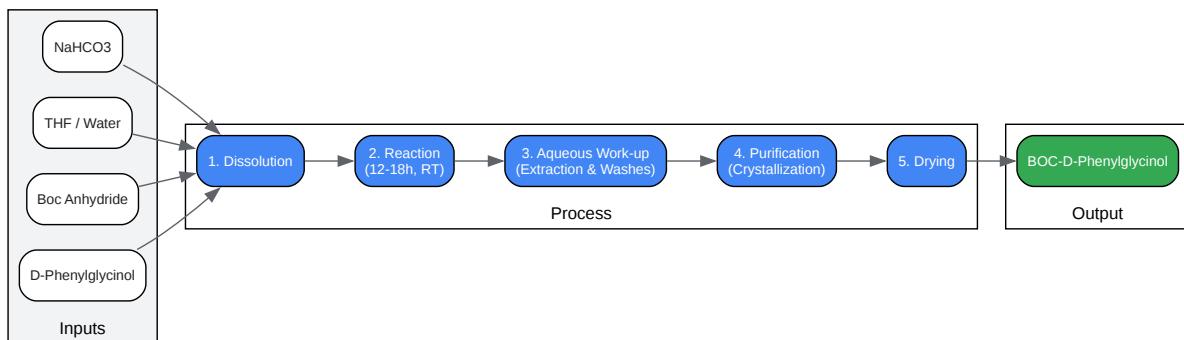


Figure 1. Synthesis Workflow for BOC-D-Phenylglycinol

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Figure 1. Synthesis Workflow for **BOC-D-Phenylglycinol**

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]

- 5. aapep.bocsci.com [aapep.bocsci.com]
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